6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride
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Overview
Description
6,6-Difluoro-2-azaspiro[44]nonane hydrochloride is a chemical compound with the molecular formula C8H13F2N·HCl It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a difluorinated precursor with an azaspiro compound in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield difluorinated ketones or alcohols, while reduction may produce difluorinated amines. Substitution reactions can result in a variety of substituted spirocyclic compounds.
Scientific Research Applications
6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-2-azaspiro[4.4]nonane hydrochloride
- 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride
- 7,7-Difluoro-2-azaspiro[4.4]nonane
Uniqueness
6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of two fluorine atoms at the 6-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H14ClF2N |
---|---|
Molecular Weight |
197.65 g/mol |
IUPAC Name |
9,9-difluoro-2-azaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-2-7(8)4-5-11-6-7;/h11H,1-6H2;1H |
InChI Key |
OFBSVUZOAYHNKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)C(C1)(F)F.Cl |
Origin of Product |
United States |
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